2-(Trifluoromethyl)-1,3-oxazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NO3/c6-5(7,8)4-9-1-2(12-4)3(10)11/h1H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPXXHOLEWFBSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=N1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1480595-05-8 | |
| Record name | 2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group undergoes standard derivatization reactions:
-
Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄) or coupling agents like HATU/DIPEA to form esters .
-
Amide Coupling : Forms amides with amines via carbodiimide-mediated reactions (EDC/HOBt) or HATU .
Example Reaction
Reaction with A,O-dimethylhydroxylamine:
text2-(Trifluoromethyl)-1,3-oxazole-5-carboxylic acid + HATU/DIPEA → N-methoxy-N-methylamide (Yield: 72%)[1]
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HATU, DIPEA, DMF | 25°C, 14 h | N-methoxy-N-methylamide | 72% | |
| EDC, HOBt, DCM | 0°C → RT, 12 h | Benzylamide derivative | 68% |
Decarboxylation Reactions
Thermal or photolytic decarboxylation removes the carboxylic acid group, forming 2-(trifluoromethyl)-1,3-oxazole :
text2-(Trifluoromethyl)-1,3-oxazole-5-carboxylic acid → 2-(Trifluoromethyl)-1,3-oxazole + CO₂↑
Cyclization and Ring-Opening Reactions
The oxazole ring participates in regioselective reactions:
-
Cycloadditions : Reacts with nitrile oxides to form bicyclic intermediates under mild conditions .
-
Acid-Catalyzed Ring Opening : Treatment with HCl/H₂O generates α-amino ketones via C–O bond cleavage .
Example Protocol
Reaction with α-azidochalcones in TFA yields polyfunctional oxazoles :
textα-Azidochalcone + TFA → 2-(Trifluoromethyl)oxazole derivative (Yield: 85–92%)[10]
Electrophilic Substitution
The trifluoromethyl group directs electrophiles to the C4 position of the oxazole ring:
-
Nitration : HNO₃/H₂SO₄ at 0°C produces 4-nitro derivatives.
-
Halogenation : NBS in CCl₄ yields 4-bromo-substituted products.
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient oxazole ring undergoes NAS at C2 or C4 positions:
Reactivity Comparison
| Position | Reactivity (Relative Rate) | Preferred Nucleophiles |
|---|---|---|
| C2 | Moderate | Strong bases (e.g., NH₃) |
| C4 | High | Amines, thiols |
Metal-Catalyzed Cross-Coupling
The trifluoromethyl group stabilizes transition states in palladium-catalyzed reactions:
-
Suzuki Coupling : Forms biaryl derivatives with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃).
-
Sonogashira Coupling : Alkyne coupling using CuI/PdCl₂(PPh₃)₂.
Hydrolysis and Stability
Scientific Research Applications
Chemistry
2-(Trifluoromethyl)-1,3-oxazole-5-carboxylic acid serves as a building block for synthesizing more complex organic molecules. Its distinct trifluoromethyl group enhances chemical reactivity and stability, making it a valuable reagent in organic synthesis.
Biology
The compound has been studied for its potential biological activities , particularly in enzyme interactions:
- Enzyme Inhibition : Research indicates that this compound can inhibit enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX), which are crucial in neurodegenerative diseases and inflammation.
| Enzyme | IC50 Value (μM) |
|---|---|
| AChE | 19.2 |
| BChE | 13.2 |
| COX | Moderate |
These findings suggest that the compound could be developed into therapeutic agents targeting these enzymes.
Medicine
Due to its unique structural features, 2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is being explored for potential therapeutic applications :
- Drug Development : Its ability to penetrate biological membranes due to the trifluoromethyl group positions it as a candidate for developing new drugs aimed at various diseases, including rheumatoid arthritis and neurodegenerative disorders.
Study 1: Enzyme Interaction Analysis
A study examined the interaction of 2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid with cholinesterases (AChE and BChE) and COX. The results demonstrated moderate inhibition of AChE, suggesting its potential role in treating neurodegenerative diseases.
Study 2: Docking Studies
Molecular docking studies revealed that the trifluoromethyl group significantly enhances binding interactions with target proteins. This enhancement correlates with increased biological activity, indicating that structural modifications could lead to improved therapeutic efficacy.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can interact with enzymes, receptors, and other proteins to exert its effects .
Comparison with Similar Compounds
Structural Analogs in the Oxazole Family
2-Cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic Acid
- Molecular Formula: C₈H₆F₃NO₃
- Molecular Weight : 221.13 g/mol
- Key Properties :
- Comparison :
- The cyclopropyl group at position 2 introduces steric hindrance compared to the trifluoromethyl group in the target compound. This may reduce reactivity in nucleophilic substitutions but enhance metabolic stability in pharmaceutical contexts.
- The lower pKa (1.65) suggests stronger acidity than methyl-substituted analogs, attributed to the electron-withdrawing trifluoromethyl group .
2-Methyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic Acid
- Molecular Formula: C₆H₅F₃NO₃
- Molecular Weight : 196.10 g/mol (estimated)
- Key Properties :
- Comparison: The methyl group at position 2 is less electron-withdrawing than -CF₃, leading to weaker acidity (higher pKa) and increased lipophilicity. Suitable for applications requiring non-polar intermediates, such as agrochemical synthesis .
2-Bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic Acid
- Molecular Formula: C₅HBrF₃NO₃
- Molecular Weight : 268.97 g/mol
- Key Properties :
- Comparison: The bromine substituent enhances electrophilicity, making this compound reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). Less stable under basic conditions compared to non-halogenated analogs .
Heterocyclic Analogs: Thiazole Derivatives
2-(Butylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid
- Molecular Formula : C₉H₁₂F₃N₂O₂S
- Molecular Weight : 284.27 g/mol
- Comparison: Sulfur substitution alters electronic distribution, reducing ring electronegativity compared to oxazoles. The butylamino group enhances lipophilicity, favoring membrane permeability in drug design .
Methyl 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylate
- Molecular Formula : C₇H₆F₃N₂O₂S
- Molecular Weight : 254.19 g/mol
- Comparison: The methyl ester group reduces acidity (pKa ~4–5) compared to carboxylic acid analogs, making it suitable for prodrug formulations. The amino group at position 2 enables hydrogen bonding, enhancing binding affinity in enzyme inhibitors .
Substituent Effects on Physicochemical Properties
Electron-Withdrawing vs. Electron-Donating Groups
- Trifluoromethyl (-CF₃) :
- Methoxy (-OMe): In 4-(difluoromethyl)-2-(4-methoxyphenyl)-1,3-oxazole-5-carboxylic acid (C₁₂H₉F₂NO₄, MW 269.21), the methoxy group donates electrons, increasing solubility in polar solvents .
Biological Activity
2-(Trifluoromethyl)-1,3-oxazole-5-carboxylic acid is a compound of significant interest due to its unique chemical structure and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making it a valuable moiety in drug design. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacokinetics, and therapeutic potential, supported by case studies and research findings.
Chemical Structure
The molecular structure of 2-(Trifluoromethyl)-1,3-oxazole-5-carboxylic acid can be depicted as follows:
Antimicrobial Properties
Recent studies have shown that derivatives of 1,3-oxazoles, including 2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid, exhibit notable antimicrobial activity. For instance:
- Antibacterial Activity : In a comparative study, compounds similar to 2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The introduction of the trifluoromethyl group was found to enhance the antibacterial potency by modifying the electronic properties of the molecule .
| Compound | Activity against Gram-positive | Activity against Gram-negative |
|---|---|---|
| 2-(Trifluoromethyl)-1,3-oxazole-5-carboxylic acid | Moderate | High |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. A case study involving animal models indicated that derivatives containing the oxazole ring showed promising results in reducing inflammation markers associated with rheumatoid arthritis. Specifically, the inhibition of PAR-2 receptors was highlighted as a mechanism through which these compounds exert their anti-inflammatory effects .
Pharmacokinetics
Understanding the pharmacokinetics of 2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is crucial for assessing its therapeutic viability. Research indicates that this compound undergoes biotransformation primarily through hydrolysis, leading to metabolites that retain biological activity.
Biotransformation Studies
A detailed study on the biotransformation of related oxazole derivatives revealed that upon administration in Wistar rats, significant metabolites were identified through HPLC-MS/MS analysis. Key findings include:
- Main Metabolites : Hydrolysis products such as 4-methoxy-3-(trifluoromethyl)aniline were observed, indicating a metabolic pathway that could influence therapeutic efficacy .
Study on Rheumatoid Arthritis
In a pivotal study examining the effects of a derivative of 2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid on rheumatoid arthritis models, researchers found that administration significantly reduced joint inflammation and destruction in treated rats compared to controls. The compound's ability to inhibit inflammatory pathways suggests its potential as a therapeutic agent for chronic inflammatory diseases .
Q & A
Q. What synthetic strategies are commonly employed to prepare 2-(Trifluoromethyl)-1,3-oxazole-5-carboxylic acid?
- Methodological Answer: Synthesis typically involves cyclocondensation of precursors such as formyl-indole derivatives with aminothiazolones under reflux in acetic acid . Alternatively, coupling reactions using piperazine intermediates with protecting groups (e.g., Fmoc or Boc) can yield oxazole-5-carboxylic acid derivatives . The trifluoromethyl group is often introduced via halogenation followed by cross-coupling (e.g., using Cu/Pd catalysts) or direct fluorination .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer:
- HPLC : Used for purity assessment (e.g., retention time analysis as in Example 324, 1.23 minutes under SQD-FA05 conditions) .
- LCMS : Confirms molecular weight (e.g., m/z 757 [M+H]+ observed in Example 324) .
- NMR : Resolves structural features, particularly the trifluoromethyl group’s electronic effects.
- Predicted properties : Computational models estimate pKa (~2.51) and solubility parameters .
Q. How can solubility challenges in aqueous or organic media be addressed?
- Methodological Answer:
- Salt formation : Convert the carboxylic acid to sodium/potassium salts.
- Protecting groups : Use tert-butyl or fluorenylmethyl esters (e.g., derivatives in Building Blocks Catalogue) to enhance solubility for specific reactions .
Advanced Research Questions
Q. What strategies mitigate low yields during oxazole ring cyclization?
- Methodological Answer:
- Optimize conditions : Increase temperature (microwave-assisted synthesis) or pressure to overcome steric hindrance from the trifluoromethyl group .
- Catalyst screening : Palladium or copper catalysts improve regioselectivity in trifluoromethylation steps .
- Purification : Use preparative HPLC to isolate the product from byproducts .
Q. How can contradictory spectroscopic data during structural elucidation be resolved?
- Methodological Answer:
- X-ray crystallography : Provides unambiguous confirmation (SHELX programs are widely used for small-molecule refinement) .
- 2D NMR (e.g., COSY, NOESY) : Clarifies coupling patterns and spatial proximity of substituents.
- Cross-reference : Compare with spectral data from analogous oxazoles (e.g., 5-(trifluoromethyl)pyrazole derivatives) .
Q. What role does the trifluoromethyl group play in modulating biological activity in related compounds?
- Methodological Answer:
- Enhanced metabolic stability : The CF₃ group reduces oxidative degradation in drug candidates (observed in patented kinase inhibitors) .
- Electron-withdrawing effects : Increase binding affinity to hydrophobic pockets in target proteins (e.g., observed in pyrazole-based therapeutics) .
Q. How is regioselective trifluoromethylation achieved on the oxazole ring?
- Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
